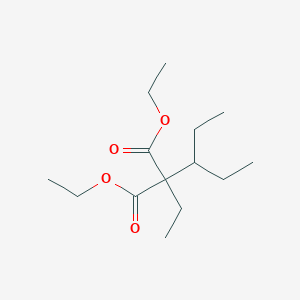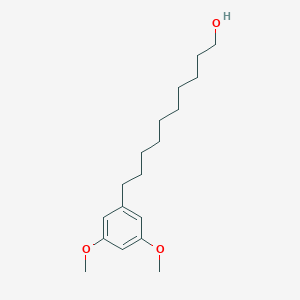![molecular formula C10H14I2N2O2S B156002 4-[Bis(2-iodoethyl)amino]benzenesulfonamide CAS No. 1669-83-6](/img/structure/B156002.png)
4-[Bis(2-iodoethyl)amino]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Bis(2-iodoethyl)amino]benzenesulfonamide, also known as BIAS, is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. BIAS belongs to the class of sulfonamide compounds, which are known for their antibacterial and antifungal properties. However, BIAS has been found to possess unique properties that make it a promising candidate for various applications in biomedical research.
作用機序
The mechanism of action of 4-[Bis(2-iodoethyl)amino]benzenesulfonamide in cancer cells involves the inhibition of tubulin polymerization, which is essential for cell division. 4-[Bis(2-iodoethyl)amino]benzenesulfonamide binds to the colchicine binding site on tubulin and prevents the formation of microtubules, leading to cell cycle arrest and apoptosis. 4-[Bis(2-iodoethyl)amino]benzenesulfonamide has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
生化学的および生理学的効果
4-[Bis(2-iodoethyl)amino]benzenesulfonamide has been found to have several biochemical and physiological effects on cancer cells. 4-[Bis(2-iodoethyl)amino]benzenesulfonamide induces the accumulation of cells in the G2/M phase of the cell cycle, leading to cell cycle arrest and apoptosis. 4-[Bis(2-iodoethyl)amino]benzenesulfonamide has also been shown to induce the formation of reactive oxygen species (ROS), which can cause DNA damage and cell death. Additionally, 4-[Bis(2-iodoethyl)amino]benzenesulfonamide has been found to inhibit the migration and invasion of cancer cells, which are essential for metastasis.
実験室実験の利点と制限
One of the main advantages of 4-[Bis(2-iodoethyl)amino]benzenesulfonamide is its potent antitumor activity against various cancer cell lines. 4-[Bis(2-iodoethyl)amino]benzenesulfonamide has also been found to have a good safety profile, with no significant toxicity observed in animal models. However, one of the limitations of 4-[Bis(2-iodoethyl)amino]benzenesulfonamide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, 4-[Bis(2-iodoethyl)amino]benzenesulfonamide has a short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the research on 4-[Bis(2-iodoethyl)amino]benzenesulfonamide. One potential direction is the development of 4-[Bis(2-iodoethyl)amino]benzenesulfonamide-based drug delivery systems that can improve its solubility and bioavailability. Another potential direction is the investigation of the synergistic effects of 4-[Bis(2-iodoethyl)amino]benzenesulfonamide with other chemotherapeutic agents. Additionally, the development of 4-[Bis(2-iodoethyl)amino]benzenesulfonamide analogues with improved pharmacokinetic properties and antitumor activity is another potential direction for future research.
Conclusion
In conclusion, 4-[Bis(2-iodoethyl)amino]benzenesulfonamide is a promising compound that has significant potential in various fields of biomedical research. Its potent antitumor activity, combined with its good safety profile, makes it an attractive candidate for the development of cancer therapeutics. Further research on 4-[Bis(2-iodoethyl)amino]benzenesulfonamide and its analogues can lead to the development of effective cancer treatments with improved pharmacokinetic properties.
合成法
The synthesis of 4-[Bis(2-iodoethyl)amino]benzenesulfonamide involves the reaction between 4-aminobenzenesulfonamide and 2-iodoethanol in the presence of a catalyst. The reaction takes place under reflux conditions, and the resulting product is purified using column chromatography. The synthesis of 4-[Bis(2-iodoethyl)amino]benzenesulfonamide has been optimized to yield a high purity product with a good yield, making it suitable for various applications.
科学的研究の応用
4-[Bis(2-iodoethyl)amino]benzenesulfonamide has been extensively studied for its potential applications in various fields of biomedical research. One of the most promising applications of 4-[Bis(2-iodoethyl)amino]benzenesulfonamide is in the development of cancer therapeutics. 4-[Bis(2-iodoethyl)amino]benzenesulfonamide has been found to possess potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 4-[Bis(2-iodoethyl)amino]benzenesulfonamide has also been shown to inhibit the growth of tumor xenografts in animal models.
特性
CAS番号 |
1669-83-6 |
|---|---|
製品名 |
4-[Bis(2-iodoethyl)amino]benzenesulfonamide |
分子式 |
C10H14I2N2O2S |
分子量 |
480.11 g/mol |
IUPAC名 |
4-[bis(2-iodoethyl)amino]benzenesulfonamide |
InChI |
InChI=1S/C10H14I2N2O2S/c11-5-7-14(8-6-12)9-1-3-10(4-2-9)17(13,15)16/h1-4H,5-8H2,(H2,13,15,16) |
InChIキー |
ZHSBSFPDRPSVCP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N(CCI)CCI)S(=O)(=O)N |
正規SMILES |
C1=CC(=CC=C1N(CCI)CCI)S(=O)(=O)N |
その他のCAS番号 |
1669-83-6 |
同義語 |
4-[Bis(2-iodoethyl)amino]benzene-1-sulfonamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(4,6-Dimethoxy-2-pyrimidinyl)oxy]acetic acid](/img/structure/B155919.png)
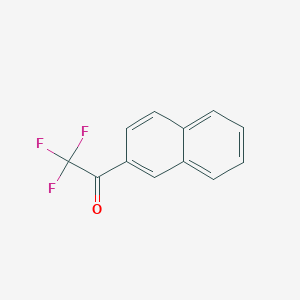
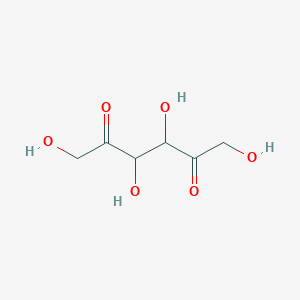
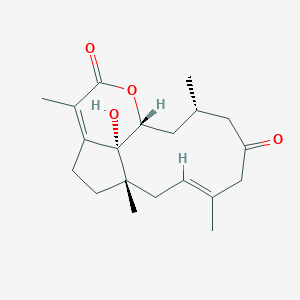
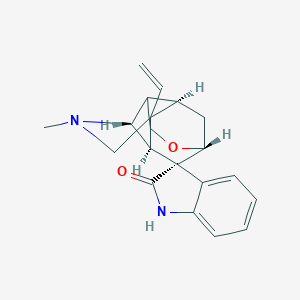
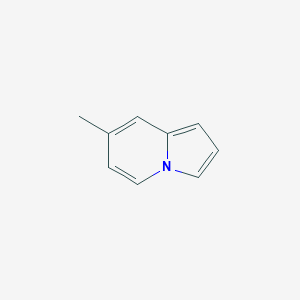
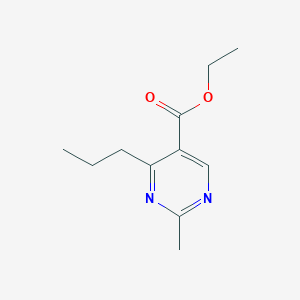
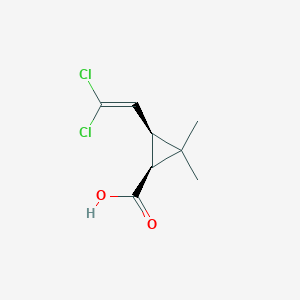
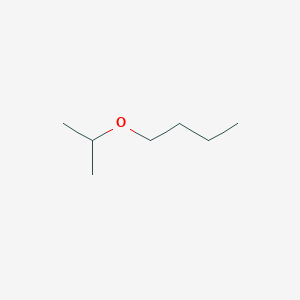
![1,3-Dimethoxy-5-[(Z)-pentadec-10-enyl]benzene](/img/structure/B155939.png)

![1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one dihydrochloride](/img/structure/B155941.png)
